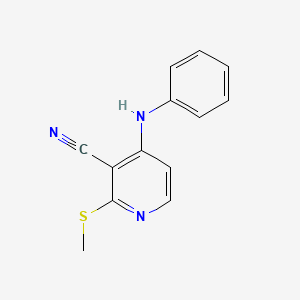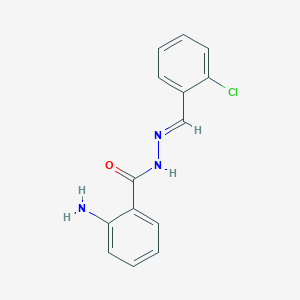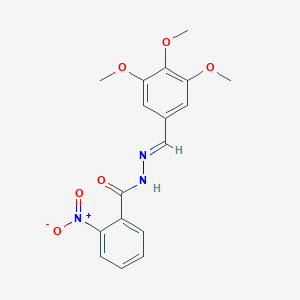
4-anilino-2-(methylthio)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-anilino-2-(methylthio)nicotinonitrile derivatives involves several strategies, including triflic acid-mediated N-heteroannulation of α-functionalized-β-anilino-β-(methylthio)acrylonitriles, revealing a pathway for the formation of various functionalized quinolines. This process is highly chemoselective under mild reaction conditions but requires the β-methylthio group for success. Additionally, a new double N-heteroannulation process has been demonstrated for the synthesis of indolo[3,2-c]quinolines from non-heterocyclic precursors, leading to the synthesis of natural product isocryptolepine in four steps from an acyclic precursor (Bandyopadhyay et al., 2021).
Molecular Structure Analysis
The molecular structure of synthesized nicotinonitrile derivatives, including 4-anilino-2-(methylthio)nicotinonitriles, has been elucidated using a combination of elemental analyses, X-ray, and various spectroscopic methods such as proton and carbon nuclear magnetic resonance spectroscopy (1H-NMR and 13C-NMR), correlation spectroscopy (COSY), heteronuclear single quantum coherence spectroscopy (HSQC), and mass spectrometry (MS). These comprehensive studies confirm the structure and provide insights into the molecular geometry and bonding characteristics of these compounds (Al-Omran et al., 2013).
Chemical Reactions and Properties
4-anilino-2-(methylthio)nicotinonitrile and its derivatives participate in various chemical reactions that highlight their reactivity and potential application in organic synthesis. For example, the behavior of 3-anilinoenones towards carbon nucleophiles has been studied, revealing interesting new synthesis routes to nicotinonitriles and other derivatives. These reactions involve the use of active methylene nitrile in both acid and base media, leading to the formation of complex structures through one-pot multicomponent reactions (MCRs) (Al-Omran et al., 2013).
Physical Properties Analysis
The physical properties of 4-anilino-2-(methylthio)nicotinonitriles and related compounds are closely related to their molecular structure and crystalline arrangement. Single crystal X-ray diffraction studies provide detailed information on their three-dimensional structures, molecular shapes, and the nature of short contacts, which are crucial for understanding their physical properties, such as solubility, stability, and light-emitting characteristics. Such studies are foundational for the development of materials with potential applications in optoelectronics and other fields (Ahipa et al., 2014).
Chemical Properties Analysis
The chemical properties of 4-anilino-2-(methylthio)nicotinonitriles are influenced by their functional groups and molecular structure. These compounds exhibit a wide range of reactivities, such as participation in cyclization reactions, addition reactions, and electrophilic substitutions, depending on the substituents and reaction conditions. The chemical behavior is also affected by the presence of the methylthio group, which can influence the electron density on the aromatic ring and thereby affect the reactivity towards various reagents and conditions (Bandyopadhyay et al., 2021).
Applications De Recherche Scientifique
Organic Synthesis and Catalysis
Highly Regioselective Palladium-Catalyzed C2-Amination
Palladium(0) facilitates highly regioselective C-2 amination of 4,6-dichloronicotinonitrile, leading to the development of 4-chloro-6-anilino nicotinonitrile compounds after in situ deprotection. This method has broad implications for synthesizing complex anilino nicotinonitrile derivatives used in pharmaceuticals and agrochemicals (Delvare, Koza, & Morgentin, 2011).
Catalysis by 2-(Methylthio)aniline Complexes
The complex of 2-(methylthio)aniline with palladium(II) has been identified as an efficient catalyst for Suzuki-Miyaura C-C coupling reactions in water, offering a green and efficient approach to constructing carbon-carbon bonds. This catalyst showcases high efficiency and broad applicability in water, a desirable trait for eco-friendly chemical processes (Rao et al., 2014).
Material Science
Supercapacitors and Energy Storage
Research into NiCo2S4 nanotube arrays on Ni foam has demonstrated their effectiveness in supercapacitors, showing high specific capacitance and excellent cycling stability. This material, due to its high surface area and efficient electron and ion transport, is considered a promising candidate for energy storage applications (Chen et al., 2014).
Environmental Applications
Water Pollution Monitoring
An electrochemical strategy has been developed to detect thiosulfate, 4-chlorophenol, and nitrite in water samples, employing a nanostructure modified sensor. This approach highlights the potential of 4-anilino-2-(methylthio)nicotinonitrile derivatives in environmental monitoring and pollution control (Keivani, Shabani‐Nooshabadi, & Karimi-Maleh, 2017).
Antimicrobial Applications
Antimycobacterial Agents
Novel synthesis routes involving palladium-catalyzed C-C Suzuki coupling have led to the development of compounds with significant antimycobacterial activity. These findings support the potential of nicotinonitrile derivatives, including those related to 4-anilino-2-(methylthio)nicotinonitrile, in the development of new treatments against Mycobacterium tuberculosis (Patel, Chikhalia, & Kumari, 2014).
Safety and Hazards
Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .
Propriétés
IUPAC Name |
4-anilino-2-methylsulfanylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S/c1-17-13-11(9-14)12(7-8-15-13)16-10-5-3-2-4-6-10/h2-8H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYFPEVZNOMRGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=C1C#N)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(2-amino-6,7-dihydro[1,3]thiazolo[5,4-c]pyridin-5(4H)-yl)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5595174.png)
![methyl 2-[(3,4-dimethylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5595178.png)
![2-methyl-4-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5595179.png)
![3-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5595180.png)
![1-[(4-methyl-1-piperazinyl)acetyl]indoline](/img/structure/B5595186.png)
![4-[(diethylamino)sulfonyl]-N-1,3-thiazol-2-yl-2-thiophenecarboxamide](/img/structure/B5595193.png)
![N-[1-(2-pyrazinyl)-4-piperidinyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5595202.png)
![methyl 2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5595203.png)

![1-(2-aminoethyl)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5595218.png)
![1-methyl-2-oxo-8-[4-(1H-pyrazol-1-yl)benzyl]-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5595221.png)
![ethyl 4-[(4-methoxy-4-oxobutanoyl)amino]benzoate](/img/structure/B5595223.png)